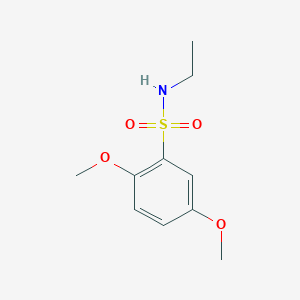![molecular formula C21H26N2O2 B5661749 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives typically involves reactions between isocyanates and amines or alcohols. For example, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea was synthesized using a carbonylation reaction with triphosgene and trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate (Sarantou & Varvounis, 2022). This methodology could be applicable to the synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives can exhibit complex solid-state structures due to variations in molecular conformations and intermolecular interactions. For instance, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea displayed a crystal structure with five symmetry-independent molecules, demonstrating the potential for complex arrangement and hydrogen bonding patterns in such compounds (Kumar et al., 2000).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including lithiation, which involves the addition of lithium atoms to the molecule. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, for example, led to high yields of substituted products, indicating the reactivity of the urea group in such transformations (Smith et al., 2013).
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)16-8-7-9-17(13-16)21(4,5)23-20(24)22-18-12-15(3)10-11-19(18)25-6/h7-13H,1H2,2-6H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOROUDOGODPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

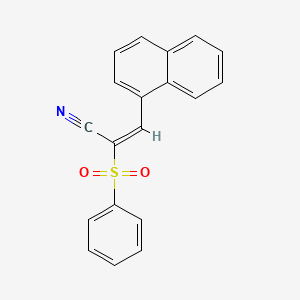
![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5661679.png)
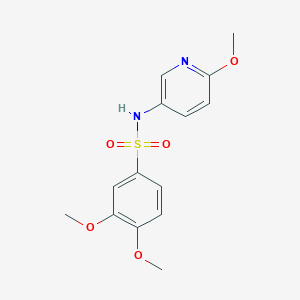
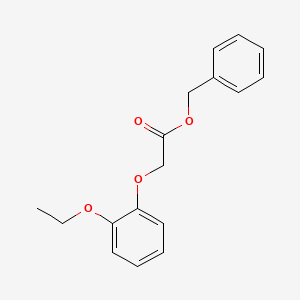
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)
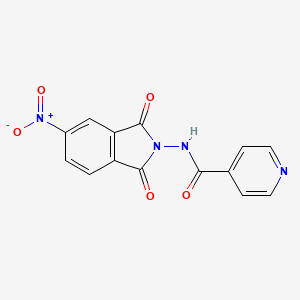

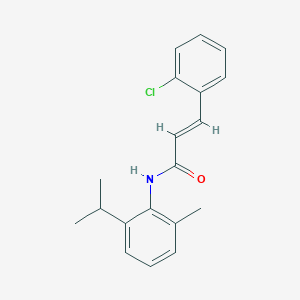
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperazinyl)acetamide triethanedioate](/img/structure/B5661721.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5661728.png)
![9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661735.png)
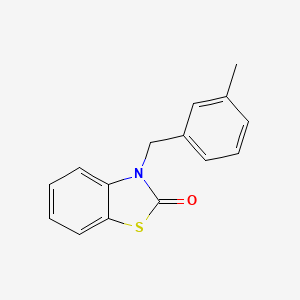
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5661765.png)
